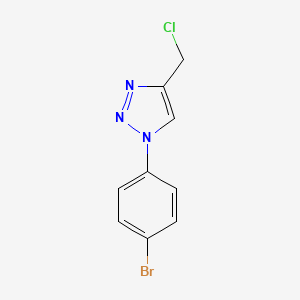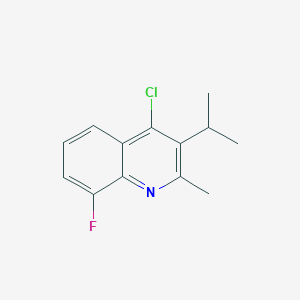
4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline
概要
説明
4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, isopropyl, and methyl substituents on the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable precursor, followed by cyclization and halogenation reactions. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride or iron(III) chloride as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学的研究の応用
4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, is ongoing.
Industry: The compound is utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and other substituents can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-8-fluoro-2-methylquinoline
- 4-Chloro-6-fluoro-2-methylquinoline
- 2-Chloro-7-fluoro-3-methylquinoline
Uniqueness
4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of the isopropyl group at the 3-position and the methyl group at the 2-position, along with the halogen atoms, imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
4-chloro-8-fluoro-2-methyl-3-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN/c1-7(2)11-8(3)16-13-9(12(11)14)5-4-6-10(13)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHWVKIABBZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)F)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)
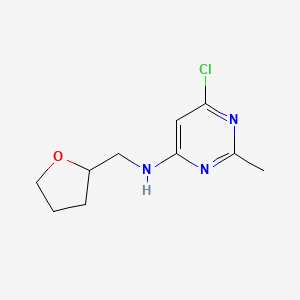
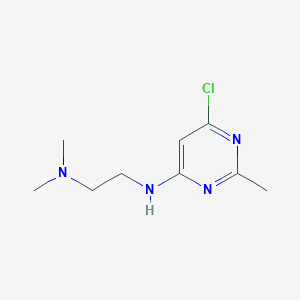

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)
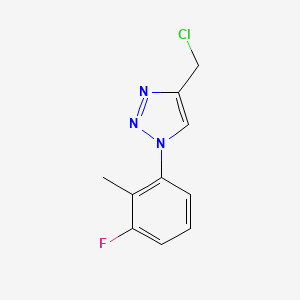
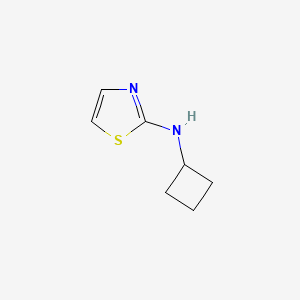
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)
